4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of eugenol (4-allyl-2-methoxyphenol), which has been studied for its wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties .
Mode of Action
Eugenol, the parent compound, presents three active sites: hydroxyl, allylic, and aromatic groups . These groups potentially interact with biological targets, leading to the observed effects.
Biochemical Analysis
Biochemical Properties
4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant Aspergillus fumigatus . The compound’s interaction with these biomolecules suggests its potential as an antifungal agent, particularly against drug-resistant strains.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit biofilm formation in azole-resistant Aspergillus fumigatus isolates by affecting the expression of efflux pump and biofilm-associated genes . This indicates its potential to disrupt cellular processes critical for fungal survival and pathogenicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to modulate the expression of multidrug efflux pumps and biofilm-associated genes in Aspergillus fumigatus highlights its potential as a molecular inhibitor of key fungal survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its antibiofilm activity against azole-resistant Aspergillus fumigatus isolates is sustained over a range of concentrations (312 to 500 µg/mL) . The compound’s stability and degradation over time, as well as its long-term effects on cellular function, are critical factors in its efficacy as an antifungal agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its role in modulating the expression of genes involved in sterol biosynthesis suggests its impact on metabolic pathways critical for fungal cell membrane integrity .
Properties
IUPAC Name |
3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h3,7-8,10,14,17H,1,4-6,9,11-12H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKQQHPHPKZIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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